molecular formula C12H11N3O3 B8362171 13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxylic acid

13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxylic acid

Cat. No. B8362171
M. Wt: 245.23 g/mol
InChI Key: RLCPACPFZMIYKO-UHFFFAOYSA-N
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Patent
US09073926B2

Procedure details

To a suspension of 9-methyl-6-oxo-6,7,8,9-tetrahydropyrido[3′,2′:4,5]pyrrolo[1,2-a]pyrazine-2-carboxylate (298 mg, 1.09 mmol) in methanol (0.5 mL) is added a solution of 2M aqueous NaOH (2.2 mL, 4.4 mmol). The mixture is warmed to 60° C. and stirred for 2 h, at which point it is acidified with concentrated HCl. The volume of the mixture is reduced to approximately 5 mL, and it is chilled to 0° C. The resultant suspension is filtered and the solid is washed with H2O and hexanes, to provide the title compound as a light yellow solid (135 mg, 51%).
Name
9-methyl-6-oxo-6,7,8,9-tetrahydropyrido[3′,2′:4,5]pyrrolo[1,2-a]pyrazine-2-carboxylate
Quantity
298 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
51%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[N:7]2[C:8]3[N:14]=[C:13]([C:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:9]=3[CH:10]=[C:6]2[C:5](=[O:18])[NH:4][CH2:3]1.[OH-].[Na+].Cl>CO>[CH3:1][CH:2]1[N:7]2[C:8]3[N:14]=[C:13]([C:15]([OH:17])=[O:16])[CH:12]=[CH:11][C:9]=3[CH:10]=[C:6]2[C:5](=[O:18])[NH:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
9-methyl-6-oxo-6,7,8,9-tetrahydropyrido[3′,2′:4,5]pyrrolo[1,2-a]pyrazine-2-carboxylate
Quantity
298 mg
Type
reactant
Smiles
CC1CNC(C=2N1C1=C(C2)C=CC(=N1)C(=O)[O-])=O
Name
Quantity
0.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 2 h, at which point it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is chilled to 0° C
FILTRATION
Type
FILTRATION
Details
The resultant suspension is filtered
WASH
Type
WASH
Details
the solid is washed with H2O and hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1CNC(C=2N1C1=C(C2)C=CC(=N1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 135 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09073926B2

Procedure details

To a suspension of 9-methyl-6-oxo-6,7,8,9-tetrahydropyrido[3′,2′:4,5]pyrrolo[1,2-a]pyrazine-2-carboxylate (298 mg, 1.09 mmol) in methanol (0.5 mL) is added a solution of 2M aqueous NaOH (2.2 mL, 4.4 mmol). The mixture is warmed to 60° C. and stirred for 2 h, at which point it is acidified with concentrated HCl. The volume of the mixture is reduced to approximately 5 mL, and it is chilled to 0° C. The resultant suspension is filtered and the solid is washed with H2O and hexanes, to provide the title compound as a light yellow solid (135 mg, 51%).
Name
9-methyl-6-oxo-6,7,8,9-tetrahydropyrido[3′,2′:4,5]pyrrolo[1,2-a]pyrazine-2-carboxylate
Quantity
298 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
51%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[N:7]2[C:8]3[N:14]=[C:13]([C:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:9]=3[CH:10]=[C:6]2[C:5](=[O:18])[NH:4][CH2:3]1.[OH-].[Na+].Cl>CO>[CH3:1][CH:2]1[N:7]2[C:8]3[N:14]=[C:13]([C:15]([OH:17])=[O:16])[CH:12]=[CH:11][C:9]=3[CH:10]=[C:6]2[C:5](=[O:18])[NH:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
9-methyl-6-oxo-6,7,8,9-tetrahydropyrido[3′,2′:4,5]pyrrolo[1,2-a]pyrazine-2-carboxylate
Quantity
298 mg
Type
reactant
Smiles
CC1CNC(C=2N1C1=C(C2)C=CC(=N1)C(=O)[O-])=O
Name
Quantity
0.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 2 h, at which point it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is chilled to 0° C
FILTRATION
Type
FILTRATION
Details
The resultant suspension is filtered
WASH
Type
WASH
Details
the solid is washed with H2O and hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1CNC(C=2N1C1=C(C2)C=CC(=N1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 135 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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